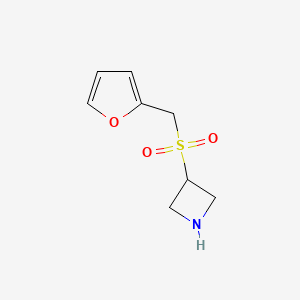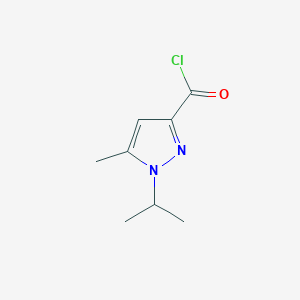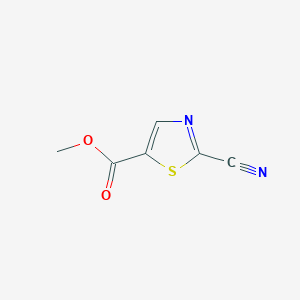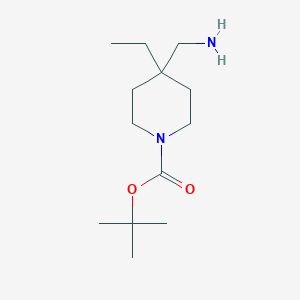
Ethyl 3-bromo-5-nitropyridine-4-acetate
Übersicht
Beschreibung
Ethyl 3-bromo-5-nitropyridine-4-acetate is a chemical compound with the molecular formula C9H9BrN2O4 . It has gained attention in the field of synthetic organic chemistry due to its remarkable properties, which offer several applications in different fields of research and industry.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-nitropyridine-4-acetate can be analyzed using its molecular formula C9H9BrN2O4 . The analysis of molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) were used to evaluate the entire electron density and organic reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-nitropyridine-4-acetate include its molecular weight, which is 289.08 g/mol. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
-
Synthesis and Reactions of Nitropyridines
- Application : Nitropyridines are used in the synthesis of various organic compounds. They can react with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion can then react with SO2/HSO3– in water to produce 3-nitropyridine .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Nucleophilic Aromatic Substitution
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
-
- Application : Halogenated heterocycles like 3-Bromo-5-nitropyridine are used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired organic compound .
- Results : The results can also vary widely, but the synthesis of new organic compounds is the primary outcome .
-
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
-
- Application : Halogenated heterocycles like 3-Bromo-5-nitropyridine are used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired organic compound .
- Results : The results can also vary widely, but the synthesis of new organic compounds is the primary outcome .
-
Nucleophilic Aromatic Substitution
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZKGHGDIHWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-nitropyridine-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
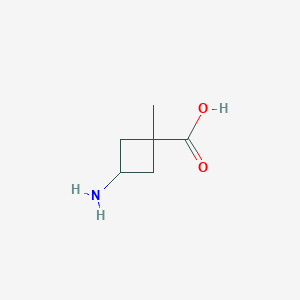

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
